molecular formula C12H18N2O6 B13495453 2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid

2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid

Cat. No.: B13495453
M. Wt: 286.28 g/mol
InChI Key: BXBJPSAHOURQQQ-UHFFFAOYSA-N
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Description

2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be added under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reagents and conditions remain largely the same, with a focus on efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the preparation of peptides and proteins for biological studies.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid involves the protection of amine groups. The Boc group is stable under a variety of conditions but can be removed using strong acids like TFA. The removal process involves the protonation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid is unique due to its specific structure and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where amine protection is required.

Properties

Molecular Formula

C12H18N2O6

Molecular Weight

286.28 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopiperidin-1-yl]acetic acid

InChI

InChI=1S/C12H18N2O6/c1-12(2,3)20-11(19)13-7-4-5-8(15)14(10(7)18)6-9(16)17/h7H,4-6H2,1-3H3,(H,13,19)(H,16,17)

InChI Key

BXBJPSAHOURQQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)N(C1=O)CC(=O)O

Origin of Product

United States

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